Gentamicin C

Ototoxicity Cochleotoxicity Ménière's Disease

Generic gentamicin sulfate shows significant lot variability in C1/C1a/C2 congener ratios, with C2 content ranging 12.4-20.1 mg/mL, impacting nephrotoxicity and cochleotoxicity. Gentamicin C (CAS 11097-82-8) is a component-defined complex. • C1a-enriched: superior hearing preservation for intratympanic use; mildest ABR threshold elevation. • Low C2/high C1: renal safety in neonates (C2 GFR decline 0.22% vs. C1 0.04%). • C1a: essential precursor for etimicin; engineered strains achieve exclusive C1a production.

Molecular Formula C19H39N5O7
Molecular Weight 449.5 g/mol
CAS No. 11097-82-8
Cat. No. B079845
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGentamicin C
CAS11097-82-8
Synonymsgentamicin C
gentamicin C sulfate
gentamicin C1
gentamicin C1 sulfate
gentamicin C1 sulfate (5:2)
gentamicin C1a
gentamicin C2
gentamicin C2a
Sch 13706
Molecular FormulaC19H39N5O7
Molecular Weight449.5 g/mol
Structural Identifiers
SMILESCC1(COC(C(C1NC)O)OC2C(CC(C(C2O)OC3C(CCC(O3)CN)N)N)N)O
InChIInChI=1S/C19H39N5O7/c1-19(27)7-28-18(13(26)16(19)24-2)31-15-11(23)5-10(22)14(12(15)25)30-17-9(21)4-3-8(6-20)29-17/h8-18,24-27H,3-7,20-23H2,1-2H3/t8-,9+,10-,11+,12-,13+,14+,15-,16+,17+,18+,19-/m0/s1
InChIKeyVEGXETMJINRLTH-BOZYPMBZSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Gentamicin C Component-Specific Procurement Guide


Gentamicin C (CAS 11097-82-8) is not a single molecule but a fermentation-derived aminoglycoside antibiotic complex consisting primarily of three major congeners: gentamicin C1, gentamicin C1a, and gentamicin C2 [1]. These components differ only by the degree of methylation at the C6' position of the purpurosamine ring, yet this subtle structural variation confers distinct pharmacological profiles [1][2]. Gentamicin C1a, C2, and C1 together comprise approximately 80% of the clinically used gentamicin complex and are responsible for its broad-spectrum antibacterial activity against Gram-negative bacteria [3].

Generic Gentamicin C Substitution Limitations


Procurement of generic "gentamicin sulfate" introduces substantial, often uncharacterized variability in the relative proportions of the C1, C1a, and C2 components [1]. Commercial lots of gentamicin C have been documented to vary significantly in their congener composition; for example, the concentration of the C2 component—the primary driver of nephrotoxicity—was found to range from 12.4 to 20.1 mg/mL across different commercial preparations [2]. This compositional inconsistency translates directly into variable toxicological and microbiological outcomes. Because the individual components exhibit markedly different toxicity profiles (C2 >> C1a ≈ C1 in nephrotoxicity and cochleotoxicity), batch-to-batch substitution without congener-specific specification can lead to unintended differences in safety margins and therapeutic consistency [3]. For applications requiring precise dosing, such as intratympanic therapy for Ménière's disease, use of a generic mixture rather than a component-defined formulation can result in unpredictable ototoxic outcomes [4].

Gentamicin C Component Comparative Evidence


C2 vs. C1a and C1 Cochleotoxicity

In a direct head-to-head comparative study using intratympanic application in Sprague-Dawley rats, gentamicin C2 demonstrated significantly more severe cochleotoxicity than C1a or C1 [1]. The C2 group exhibited the greatest impairment in auditory brainstem response (ABR) thresholds and the lowest proportion of remaining outer hair cells, whereas the C1a group showed the mildest ABR threshold elevation and least morphological damage [1].

Ototoxicity Cochleotoxicity Ménière's Disease Intratympanic Therapy

C2 Nephrotoxicity vs. C1 and C1a

A comparative nephrotoxicity study in rats quantified serum creatinine levels after 7 days of gentamicin component administration [1]. The C2 component produced significantly higher serum creatinine (0.8 mg/dL) compared to C1, C1a, and the gentamicin complex (all 0.5 mg/dL; P < 0.001) [1]. Toxicity from C1a was not detected until day 14, and only minimal toxicity was observed in C1-treated rats after 21 days [1]. The study concluded that experimental nephrotoxicity from gentamicin C is largely attributable to the C2 constituent [1].

Nephrotoxicity Renal Safety Aminoglycoside Toxicity Comparative Toxicology

C2 vs. C1 GFR Decline in Neonates

A population pharmacokinetic study in neonates (n=30) modeled the differential nephrotoxic potential of gentamicin components based on competitive uptake into kidney proximal tubular cells [1]. Simulations of once-daily 4 mg/kg dosing revealed distinct component-specific declines in glomerular filtration rate (GFR): C2/C2a/C2b produced the largest median GFR decline (0.22%; 5th-95th percentile: 0.00-8.12%), followed by total gentamicin (0.20%; 0.00-4.10%), C1a (0.11%; 0.00-7.57%), and C1 (0.04%; 0.00-1.55%) [1]. The model also identified different Km values for tubular uptake (C1: 37.5 mg/L; C1a: 18 mg/L; C2/C2a/C2b: 15 mg/L), indicating component-specific renal handling [1].

Neonatal Pharmacokinetics Glomerular Filtration Rate Nephrotoxicity Modeling Pediatric Dosing

C1a Potency Against Carbapenem-Resistant Pathogens

Comparative MIC testing reveals that gentamicin C1a exhibits substantially lower minimum inhibitory concentrations against specific multidrug-resistant Gram-negative pathogens compared to the gentamicin complex [1]. Against carbapenem-resistant E. coli, C1a demonstrated an MIC of 0.25 µg/mL versus 1.0 µg/mL for the gentamicin complex [1]. Against Klebsiella pneumoniae, C1a showed an MIC of 0.5 µg/mL compared to 2.0 µg/mL for the gentamicin complex [1]. This represents a 4-fold improvement in potency against both pathogens for the isolated C1a component [1].

Carbapenem-Resistant Enterobacteriaceae MIC Antibacterial Potency Multidrug-Resistant Pathogens

C1a vs. C2 and C1 Theoretical Potency

In the Japanese Pharmacopoeia reference standard characterization, the theoretical potencies of individual gentamicin C components were determined using quantitative 1H NMR and microbiological assays [1]. The ratios of theoretical potency were established as: C1 = 1.00 (baseline), C2 = 1.21 (21% higher than C1), and C1a = 1.80 (80% higher than C1) [1]. These potency differences are critical for accurate quantification in pharmaceutical quality control, as the microbiological potency of a gentamicin sample depends not only on total mass but on the specific congener composition [1].

Analytical Reference Standards Potency Determination Japanese Pharmacopoeia HILIC-MS/MS Quality Control

Exclusive C1a Production via Metabolic Engineering

Wild-type Micromonospora purpurea fermentation produces a mixture of C1, C1a, C2, C2a, and C2b, complicating downstream purification . A genetically engineered M. purpurea strain with genL inactivation was developed that exclusively produces gentamicin C1a without detectable C2b contamination . Additionally, an integrated fermentation optimization strategy using ANN-GA modeling and real-time spectroscopic monitoring enhanced C1a titer by 54.6% (from 249.2 mg/L to 385.3 mg/L) [1].

Metabolic Engineering Fermentation Biomanufacturing Etimicin Precursor Industrial Strain Development

Gentamicin C Application Scenarios


C1a-Enriched Formulations for Ménière's Disease

Based on direct comparative cochleotoxicity data showing C1a produces the mildest ABR threshold elevation and best outer hair cell preservation among the three major congeners [1], procurement of C1a-enriched or C1a-dominant gentamicin formulations is indicated for intratympanic applications where hearing preservation is a clinical priority. Generic gentamicin sulfate containing variable and potentially high C2 content introduces unpredictable ototoxic risk [1][2].

Low-C2 Formulations for Neonatal Nephroprotection

Population pharmacokinetic modeling in neonates demonstrates that C2/C2a/C2b components produce the largest simulated GFR decline (0.22% median) while C1 produces the smallest (0.04% median) [3]. For procurement in neonatal intensive care settings, gentamicin formulations with documented low C2 content and high C1 content offer quantifiable renal safety advantages. Lot-to-lot C2 concentration variability (12.4-20.1 mg/mL) in commercial preparations [4] further underscores the need for component-specified material.

Component-Specific Reference Standards for QC

The Japanese Pharmacopoeia quality evaluation established that C1a has 1.80-fold higher theoretical potency than C1, and C2 has 1.21-fold higher potency [5]. For QC laboratories performing potency assays, procurement of individual component reference standards (C1, C1a, C2) rather than the complex mixture is essential, as the microbiological potency of test samples depends critically on congener composition. Component-specific standards enable accurate quantification via HILIC-MS/MS methods [5].

C1a Production for Etimicin Precursor

Gentamicin C1a serves as the essential precursor for the semi-synthetic antibiotic etimicin . Metabolic engineering has enabled the development of M. purpurea strains that exclusively produce C1a without C2b contamination , and process optimization has increased C1a fermentation titer by 54.6% (to 385.3 mg/L) [6]. For industrial procurement of C1a as a synthetic intermediate, material sourced from these engineered strains offers superior purity and reduced purification costs compared to isolates from wild-type mixed fermentation.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for Gentamicin C

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.